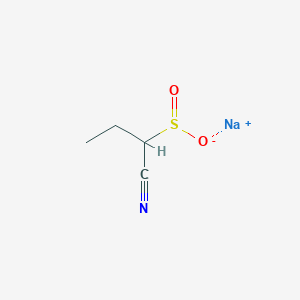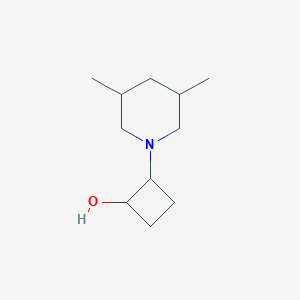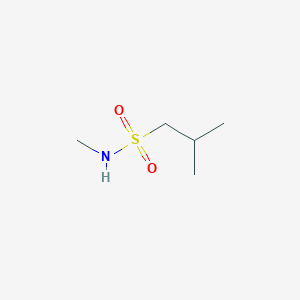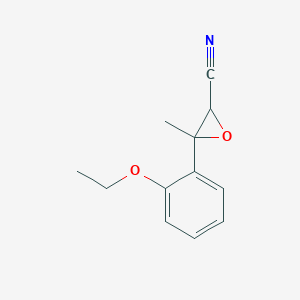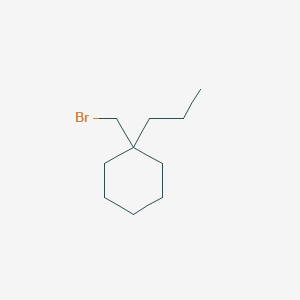
1-(Bromomethyl)-1-propylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-propylcyclohexane is an organic compound with the molecular formula C10H19Br It is a brominated derivative of cyclohexane, where a bromomethyl group and a propyl group are attached to the same carbon atom on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-propylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the cyclohexane derivative to form the bromomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-propylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-1-propylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals by introducing functional groups through substitution reactions.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-propylcyclohexane primarily involves its reactivity as a brominated compound. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Bromopropane: A brominated alkane with similar reactivity in substitution and elimination reactions.
1-Bromocyclohexane: A brominated cyclohexane derivative with similar chemical properties.
1-(Chloromethyl)-1-propylcyclohexane: A chlorinated analogue with similar reactivity but different leaving group properties.
Uniqueness: 1-(Bromomethyl)-1-propylcyclohexane is unique due to the presence of both a bromomethyl and a propyl group on the same carbon atom of the cyclohexane ring
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-2-6-10(9-11)7-4-3-5-8-10/h2-9H2,1H3 |
InChI Key |
YXUYPUSALAPVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)
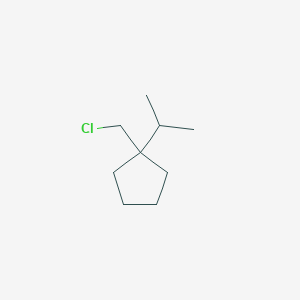
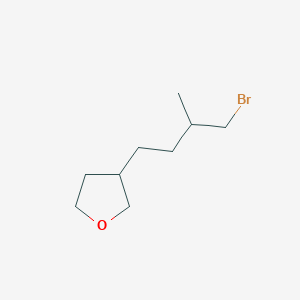

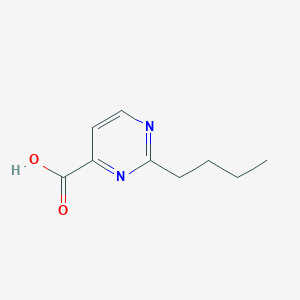
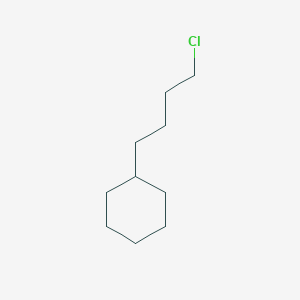

![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
